molecular formula C7H13Cl2N3O B2364406 3-amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride CAS No. 1909336-45-3

3-amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride

Cat. No.: B2364406
CAS No.: 1909336-45-3
M. Wt: 226.1
InChI Key: TYDCUZSGLWXYQJ-UHFFFAOYSA-N
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Description

3-amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride is a versatile small molecule scaffold with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a pyrazolyl group, and a cyclobutanol moiety. The presence of these functional groups makes it an interesting candidate for chemical synthesis and biological studies .

Scientific Research Applications

3-amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride typically involves the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate reagent to yield the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and pyrazolyl groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and development in multiple scientific disciplines .

Properties

IUPAC Name

3-amino-2-pyrazol-1-ylcyclobutan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c8-5-4-6(11)7(5)10-3-1-2-9-10;;/h1-3,5-7,11H,4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDCUZSGLWXYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1O)N2C=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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